4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
“4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide” is a compound that incorporates a thiophene species . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives have been prepared from enaminones via the reaction with different nucleophiles and electrophiles . The reactivity of enaminones is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-inflammatory Drugs
Thiophene derivatives have been proven to be effective anti-inflammatory drugs . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Agents
Thiophene derivatives also exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs .
Anticancer Agents
Thiophene derivatives have shown anticancer properties . This opens up possibilities for their use in the development of new anticancer drugs .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them useful in the field of electronics .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This is due to their unique electronic properties .
Future Directions
Thiophene derivatives have promising pharmacological characteristics and a variety of therapeutic applications have been surveyed in the literature . They are known as diabetes mellitus, antihypertensive, antimicrobial, analgesic and anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor agents . Therefore, the future research directions could involve further exploration of the therapeutic potential of “4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide” and other thiophene derivatives.
properties
IUPAC Name |
4-bromo-N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS2/c15-10-8-13(19-9-10)14(17)16(11-3-4-11)6-5-12-2-1-7-18-12/h1-2,7-9,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXQHYOHKIDMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide |
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